molecular formula C16H14O B12617138 (1R,4S)-1,4-Dimethyl-1,4-dihydro-1,4-epoxyphenanthrene CAS No. 917871-89-7

(1R,4S)-1,4-Dimethyl-1,4-dihydro-1,4-epoxyphenanthrene

Cat. No.: B12617138
CAS No.: 917871-89-7
M. Wt: 222.28 g/mol
InChI Key: XGUQEGQQPYVQIK-CVEARBPZSA-N
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Description

(1R,4S)-1,4-Dimethyl-1,4-dihydro-1,4-epoxyphenanthrene is a chiral organic compound with a unique structure that includes an epoxy group and a phenanthrene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-1,4-Dimethyl-1,4-dihydro-1,4-epoxyphenanthrene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenanthrene derivatives.

    Chiral Resolution: The chiral centers are introduced and resolved using chiral catalysts or chiral auxiliaries to obtain the desired (1R,4S) configuration.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale epoxidation processes and the use of continuous flow reactors to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common to achieve the desired enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-1,4-Dimethyl-1,4-dihydro-1,4-epoxyphenanthrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the epoxy group to diols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones and aldehydes.

    Reduction: Diols.

    Substitution: Various substituted phenanthrene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,4S)-1,4-Dimethyl-1,4-dihydro-1,4-epoxyphenanthrene is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a probe to study biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins. Its unique properties can enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of (1R,4S)-1,4-Dimethyl-1,4-dihydro-1,4-epoxyphenanthrene involves its interaction with specific molecular targets. The epoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their function. The phenanthrene backbone may interact with hydrophobic regions of proteins or membranes, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • (1R,4S)-1,4-Dimethyl-1,4-dihydro-1,4-epoxycyclohexane
  • (1R,4S)-1,4-Dimethyl-1,4-dihydro-1,4-epoxynaphthalene
  • (1R,4S)-1,4-Dimethyl-1,4-dihydro-1,4-epoxybenzene

Uniqueness

Compared to similar compounds, (1R,4S)-1,4-Dimethyl-1,4-dihydro-1,4-epoxyphenanthrene stands out due to its phenanthrene backbone, which provides additional rigidity and aromaticity. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

917871-89-7

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

(1S,12R)-1,12-dimethyl-15-oxatetracyclo[10.2.1.02,11.03,8]pentadeca-2(11),3,5,7,9,13-hexaene

InChI

InChI=1S/C16H14O/c1-15-9-10-16(2,17-15)14-12-6-4-3-5-11(12)7-8-13(14)15/h3-10H,1-2H3/t15-,16+/m1/s1

InChI Key

XGUQEGQQPYVQIK-CVEARBPZSA-N

Isomeric SMILES

C[C@]12C=C[C@](O1)(C3=C2C=CC4=CC=CC=C43)C

Canonical SMILES

CC12C=CC(O1)(C3=C2C=CC4=CC=CC=C43)C

Origin of Product

United States

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